[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride
Description
[1-(Methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride (CAS: 1803603-73-7) is a bicyclic organic compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . It features a benzopyran core substituted with a methoxymethyl group at the 1-position and a methanamine hydrochloride moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Current data indicate its use as a scaffold in drug discovery, though specific biological targets remain under investigation .
Properties
IUPAC Name |
[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-9-12(8-13)11-5-3-2-4-10(11)6-7-15-12;/h2-5H,6-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTUKBRJLDBEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C2=CC=CC=C2CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Synthetic Route Summary
The preparation of [1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride generally involves:
- Construction of the 3,4-dihydro-2H-1-benzopyran core
- Introduction of the methoxymethyl substituent at the 1-position
- Installation of the methanamine functional group
- Conversion to the hydrochloride salt for enhanced handling and purity
Detailed Preparation Methods
Synthesis of the 3,4-Dihydro-1H-2-benzopyran Core
The benzopyran ring system is commonly prepared via acid-catalyzed cyclization of appropriate phenolic precursors with aldehydes or ketones. Literature examples describe the formation of 3,4-dihydro-2H-1-benzopyran derivatives by reaction of hydroxybenzaldehydes with suitable nucleophiles under reflux conditions.
Introduction of the Methoxymethyl Group
The methoxymethyl (MOM) group is typically introduced by alkylation of the hydroxy or amino groups using methoxymethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride. This step is crucial for protecting or modifying the 1-position on the benzopyran ring.
Formation of the Methanamine Group
The methanamine moiety is introduced via reductive amination or nucleophilic substitution reactions. Commonly, a suitable aldehyde or halomethyl intermediate on the benzopyran ring is reacted with ammonia or an amine source, followed by reduction using borohydride reagents.
Conversion to Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethanol. This step improves the compound's stability, crystallinity, and ease of purification.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Phenol + aldehyde, acid catalyst, reflux | 60–75 | Forms 3,4-dihydrobenzopyran scaffold |
| 2 | Alkylation (MOM group) | Methoxymethyl chloride, K2CO3, EtOH, 80°C | 70–85 | Protects/modifies 1-position |
| 3 | Reductive amination | Aldehyde intermediate + NH3, NaBH4, THF | 65–80 | Introduces methanamine group |
| 4 | Salt formation | HCl in MeOH, 0–25°C | >90 | Isolates hydrochloride salt |
Purification and Characterization
- Purification: Flash column chromatography using dichloromethane/acetone mixtures or recrystallization from methanol/ether mixtures is standard to achieve high purity.
- Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the structure. Melting point determination of the hydrochloride salt ensures batch consistency.
Research Findings and Optimization Notes
- The choice of base and solvent significantly affects the yield of the methoxymethylation step; potassium carbonate in ethanol/toluene mixtures at elevated temperatures provides optimal conversion.
- Reductive amination efficiency improves with controlled temperature and slow addition of reducing agents, minimizing side reactions.
- Conversion to hydrochloride salt enhances compound stability and facilitates handling for downstream applications.
Summary Table of Key Preparation Parameters
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate fume hood ventilation to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .
- Storage : Store in sealed glass containers at room temperature, away from heat and moisture .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the methoxymethyl and benzopyran moieties. Compare peaks with predicted shifts (e.g., methoxy protons at ~3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHClNO) with an expected [M+H] ion at m/z 254.1 .
- HPLC-Purity Analysis : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity ≥95% .
Q. What synthetic routes are feasible for this compound?
- Methodological Answer :
- Key Steps :
Cyclization : React 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde with methoxymethylamine under reductive amination (NaBHCN, methanol) .
Hydrochloride Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt .
- Yield Optimization : Adjust reaction time (12–24 hrs) and temperature (25–40°C) to balance yield and by-product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform assays (e.g., IC determinations) across multiple concentrations (0.1–100 µM) to identify non-linear effects .
- Replicability Checks : Validate findings in independent labs using standardized protocols (e.g., cell lines, incubation times) .
- Meta-Analysis : Compare data across studies, accounting for variables like solvent (DMSO vs. saline) and assay endpoints .
Q. What strategies mitigate instability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests (e.g., pH 1–9 buffers, 37°C) to identify labile functional groups (e.g., methoxymethyl hydrolysis) .
- Formulation Adjustments : Use lyophilization or encapsulation in liposomes to enhance shelf-life .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation .
Q. How should experimental designs address potential off-target effects in receptor binding studies?
- Methodological Answer :
- Competitive Binding Assays : Include reference ligands (e.g., 5-HT antagonists) to confirm specificity .
- CRISPR/Cas9 Knockout Models : Use cell lines lacking target receptors to isolate compound effects .
- Computational Docking : Predict binding affinities to non-target receptors (e.g., dopamine D2) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
